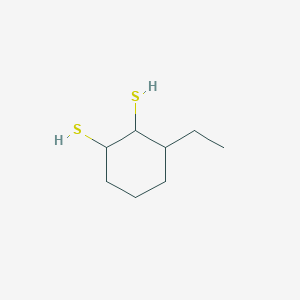

3-Ethylcyclohexane-1,2-dithiol

Description

3-Ethylcyclohexane-1,2-dithiol (ECHD) is an alicyclic dithiol featuring two vicinal thiol groups on a cyclohexane scaffold substituted with an ethyl group at the 3-position. The ethyl substituent may modulate lipophilicity, influencing solubility and membrane permeability compared to simpler aliphatic or aromatic dithiols .

Properties

CAS No. |

28679-10-9 |

|---|---|

Molecular Formula |

C8H16S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

3-ethylcyclohexane-1,2-dithiol |

InChI |

InChI=1S/C8H16S2/c1-2-6-4-3-5-7(9)8(6)10/h6-10H,2-5H2,1H3 |

InChI Key |

QOQORWJNWLQESK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1S)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylcyclohexane-1,2-dithiol typically involves the reaction of cyclohexene with ethylthiol in the presence of a catalyst. The reaction proceeds through the addition of thiol groups to the double bond of cyclohexene, followed by the introduction of the ethyl group. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 3-ethylcyclohexane-1,2-dithiol can be achieved through the catalytic hydrogenation of 3-ethylcyclohexene-1,2-dione in the presence of hydrogen sulfide. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclohexane-1,2-dithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of 3-ethylcyclohexane-1,2-disulfide.

Reduction: Formation of 3-ethylcyclohexane.

Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

3-Ethylcyclohexane-1,2-dithiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biological probe due to its thiol groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethylcyclohexane-1,2-dithiol involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dithiols

- Key Insights: Chain Length: Propane-1,3-dithiol derivatives show 10-fold higher inhibitory potency against VIM-1 metallo-β-lactamase (MBL) compared to ethane-1,2-dithiol analogs due to optimal 3-carbon spacing between thiols, enabling stronger Zn²⁺ chelation . Backbone Rigidity: Alicyclic dithiols like ECHD may improve binding selectivity in enzyme inhibition compared to flexible aliphatic analogs.

Table 2: Reactivity Profiles of Dithiols

- Key Insights :

- Ethane-1,2-dithiol demonstrates regioselectivity in thioacetalization, favoring aldehyde protection over ketones (92% vs. 8% yield) .

- Propane-1,3-dithiol derivatives exhibit superior MBL inhibition due to geometry matching enzyme active sites .

- ECHD’s steric bulk may reduce reaction rates in insertion or protection reactions but improve binding specificity.

Table 3: Bioactivity Comparison

- Key Insights :

- Propane-1,3-dithiol derivatives show 10-fold higher MBL inhibition than ethane-1,2-dithiol analogs due to optimal thiol spacing .

- Thiols with aromatic backbones (e.g., benzene-1,2-dithiol) form stable coordination complexes with metals, useful in materials science .

- ECHD’s alicyclic structure may balance potency and selectivity, avoiding off-target effects seen in linear dithiols.

Physicochemical Properties

- Solubility : Ethane-1,2-dithiol is water-miscible, while aromatic and alicyclic dithiols (e.g., ECHD) are more lipophilic, favoring organic solvents.

- Stability : Alicyclic dithiols may exhibit greater oxidative stability than aliphatic analogs due to reduced thiol group exposure.

Biological Activity

3-Ethylcyclohexane-1,2-dithiol is a compound that belongs to the class of dithiol compounds, which are known for their diverse biological activities. This article reviews the biological activity of 3-Ethylcyclohexane-1,2-dithiol, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-Ethylcyclohexane-1,2-dithiol is characterized by its cyclohexane ring with two thiol groups at the 1 and 2 positions and an ethyl group at the 3 position. Its molecular formula is .

Biological Activities

The biological activities of 3-Ethylcyclohexane-1,2-dithiol can be categorized into several key areas:

1. Antioxidant Activity

Dithiol compounds, including 3-Ethylcyclohexane-1,2-dithiol, exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This is particularly important in preventing cellular damage associated with various diseases.

2. Antitumor Effects

Research indicates that dithiols can have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms often involve modulation of signaling pathways related to cell survival and proliferation.

3. Cardiovascular Protection

Some studies suggest that dithiol compounds may offer protective effects against cardiovascular diseases by improving endothelial function and reducing inflammation. They may also play a role in regulating blood pressure through their effects on nitric oxide pathways.

The biological effects of 3-Ethylcyclohexane-1,2-dithiol are largely attributed to its ability to donate hydrogen sulfide (H₂S), a signaling molecule involved in various physiological processes. H₂S has been shown to:

- Modulate vascular tone

- Exhibit anti-inflammatory effects

- Protect against ischemic injury

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Antioxidant Activity Assessment

A study evaluating the antioxidant activity of various dithiol compounds found that 3-Ethylcyclohexane-1,2-dithiol effectively reduced oxidative stress markers in vitro. The compound demonstrated a dose-dependent increase in cell viability in models exposed to oxidative stress.

Case Study: Antitumor Activity

In a preclinical model of breast cancer, treatment with 3-Ethylcyclohexane-1,2-dithiol resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.